Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)-
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Overview
Description
2’-Morpholino-3’-deoxythymidine is a chemically modified nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with a morpholine ring replacing the 2’-hydroxyl group. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-3’-deoxythymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Morpholine Introduction: The 2’-hydroxyl group of thymidine is replaced with a morpholine ring through a series of chemical reactions. This often involves the use of protecting groups to ensure selective reactions at the desired positions.
Industrial Production Methods: Industrial production of 2’-Morpholino-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: 2’-Morpholino-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The morpholine ring can participate in substitution reactions, where other functional groups replace the morpholine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
2’-Morpholino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides.
Biology: The compound is employed in studies involving DNA replication and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic tools and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Morpholino-3’-deoxythymidine involves its incorporation into DNA. The morpholine ring modification allows it to evade certain cellular enzymes, making it a potent inhibitor of DNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can selectively target rapidly dividing cells.
Molecular Targets and Pathways:
DNA Polymerase: The compound inhibits DNA polymerase, preventing DNA replication.
Thymidylate Synthase: It can also inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
Comparison with Similar Compounds
2’-Morpholino-3’-deoxythymidine is unique due to its morpholine ring modification. Similar compounds include:
2’-Deoxythymidine: The natural nucleoside without the morpholine modification.
2’-Fluoro-3’-deoxythymidine: A fluorinated analog with different properties.
3’-Azido-3’-deoxythymidine: An azido analog used in antiviral therapies.
Uniqueness: The morpholine ring in 2’-Morpholino-3’-deoxythymidine provides enhanced stability and selectivity, making it a valuable tool in research and therapeutic applications.
Properties
CAS No. |
134935-08-3 |
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Molecular Formula |
C14H21N3O5 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)22-13)16-2-4-21-5-3-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |
InChI Key |
GXAYXOGZJSUNEH-DMDPSCGWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCOCC3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCOCC3 |
Origin of Product |
United States |
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